molecular formula C12H15IO B13563921 {[3-(Iodomethyl)cyclobutoxy]methyl}benzene

{[3-(Iodomethyl)cyclobutoxy]methyl}benzene

Cat. No.: B13563921
M. Wt: 302.15 g/mol
InChI Key: DQJGJMMLJHPVKJ-UHFFFAOYSA-N
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Description

{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is an organic compound with the molecular formula C12H15IO It is characterized by the presence of an iodomethyl group attached to a cyclobutoxy ring, which is further connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene typically involves the following steps:

    Formation of the Cyclobutoxy Ring: The cyclobutoxy ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent.

    Attachment to the Benzene Ring: The final step involves the coupling of the cyclobutoxy ring with the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3-(Iodomethyl)cyclobutoxy]methyl}benzene can undergo oxidation reactions, where the iodomethyl group is converted to a hydroxyl or carbonyl group.

    Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.

    Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-(Iodomethyl)cyclobutoxy]methyl}benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of iodomethyl groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Its derivatives could be investigated for their efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of {[3-(Iodomethyl)cyclobutoxy]methyl}benzene involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Bromomethyl)cyclobutoxy]methyl}benzene
  • {[3-(Chloromethyl)cyclobutoxy]methyl}benzene
  • {[3-(Fluoromethyl)cyclobutoxy]methyl}benzene

Uniqueness

{[3-(Iodomethyl)cyclobutoxy]methyl}benzene is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific chemical reactions and applications.

Properties

Molecular Formula

C12H15IO

Molecular Weight

302.15 g/mol

IUPAC Name

[3-(iodomethyl)cyclobutyl]oxymethylbenzene

InChI

InChI=1S/C12H15IO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

DQJGJMMLJHPVKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1OCC2=CC=CC=C2)CI

Origin of Product

United States

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